2-[2-(4-Ethenylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol
Description
Discovery and Early Characterization of Ptelatoside B
Ptelatoside B was first isolated from the carcinogenic fraction of aqueous extracts of the bracken fern, Pteridium aquilinum var. latiusculum. researchgate.net The discovery and structural elucidation of this compound, along with the related Ptelatoside A, were first reported in a 1984 publication. researchgate.netdntb.gov.ua
The early characterization of Ptelatoside B was accomplished through a combination of chemical and spectral analysis. researchgate.net Through these methods, its structure was determined to be p-β-neohesperidosyloxystyrene. researchgate.net This established Ptelatoside B as a glycoside, a molecule in which a sugar is bound to a non-carbohydrate moiety. In the case of Ptelatoside B, the sugar component is β-neohesperidose, and the non-sugar component is p-hydroxystyrene.
The initial research laid the groundwork for understanding the chemical nature of this compound and its presence within certain fern species. researchgate.net The identification of Ptelatoside B contributed to the broader investigation of secondary metabolites in ferns, a plant group known for its diverse and sometimes toxic chemical composition. researchgate.netnovapublishers.com
Table 1: Key Information on the Discovery of Ptelatoside B
| Attribute | Details |
| Year of Discovery | 1984 |
| Source Organism | Pteridium aquilinum var. latiusculum (Bracken Fern) |
| Method of Characterization | Chemical and Spectral Means |
| Identified Structure | p-β-neohesperidosyloxystyrene |
Academic Significance of Ptelatoside B as a p-Hydroxystyrene Glycoside
Ptelatoside B belongs to the class of organic compounds known as phenolic glycosides. semanticscholar.orgphcog.com More specifically, it is categorized as a p-hydroxystyrene glycoside. researchgate.netsemanticscholar.org This classification is significant as p-hydroxystyrene and its derivatives are subjects of interest in various fields of chemical and biological research. semanticscholar.org
The academic significance of Ptelatoside B is rooted in its contribution to the understanding of fern chemistry and the distribution of phenolic compounds in the plant kingdom. semanticscholar.orgphcog.com Phenolic compounds in ferns are diverse and have been studied for their potential biological activities and as chemotaxonomic markers, which are chemical characteristics used to differentiate between plant species. phcog.com The presence of p-hydroxystyrene glycosides, such as Ptelatoside B, in ferns like Pteridium aquilinum adds to the chemical profile of this plant family. researchgate.netnovapublishers.com
The study of glycosides, in general, is a substantial area of natural product chemistry. The specific linkage of a sugar moiety to a phenolic compound like p-hydroxystyrene can influence its solubility, stability, and biological properties. Research into compounds like Ptelatoside B provides insights into the biosynthesis of these complex molecules in plants and their potential ecological roles. semanticscholar.org
Table 2: Chemical Classification of Ptelatoside B
| Classification Level | Description |
| Kingdom | Organic compounds |
| Super Class | Phenylpropanoids and polyketides |
| Class | Phenolic glycosides |
| Sub Class | p-Hydroxystyrene glycosides |
Structure
2D Structure
Properties
IUPAC Name |
2-[2-(4-ethenylphenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O10/c1-3-10-4-6-11(7-5-10)28-20-18(16(25)14(23)12(8-21)29-20)30-19-17(26)15(24)13(22)9(2)27-19/h3-7,9,12-26H,1,8H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIBOBJSTTKLQQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2C(C(C(OC2OC3=CC=C(C=C3)C=C)CO)O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90852-99-6 | |
| Record name | Ptelatoside B | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0034447 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Natural Occurrence and Botanical Sources of Ptelatoside B
Isolation and Distribution in Pteridium aquilinum (Bracken Fern)
Bracken fern (Pteridium aquilinum) is a well-documented source of a class of toxic illudane (B1247565) glycosides. The most extensively studied of these is ptaquiloside (B1252988), a potent carcinogen responsible for the toxic properties of the fern. Ptelatoside B is closely related to ptaquiloside, and the literature concerning its presence in bracken is often in the context of ptaquiloside's chemistry and distribution.
The isolation of these glycosides from bracken fern typically involves hot water extraction followed by various chromatographic techniques to purify the compounds. Ptaquiloside, and by extension related compounds like Ptelatoside B, are known for their chemical instability. Under weakly acidic conditions (below pH 4), ptaquiloside degrades by losing its glucose molecule to form an intermediate called ptaquilosin, which then aromatizes into the more stable, non-genotoxic compound, pterosin B. Under weakly alkaline conditions, ptaquiloside transforms into a highly reactive dienone, which is considered the ultimate carcinogen, though this intermediate can also yield pterosin B. This inherent instability is a critical factor in the detection and quantification of these compounds in the plant.
The distribution of these illudane glycosides within the bracken fern is not uniform. The highest concentrations are typically found in the young, rapidly growing parts of the plant, such as the croziers or fiddleheads. The concentration varies depending on the age of the frond, geographical location, and the specific variety of the fern.
| Plant Part | Relative Concentration of Illudane Glycosides (e.g., Ptaquiloside) | Notes |
|---|---|---|
| Young Croziers (Fiddleheads) | High | Represents the highest concentration within the plant. |
| Unfolding Fronds | Moderate to High | Concentration decreases as the frond matures. |
| Mature Fronds | Low | Significantly lower levels compared to young tissues. |
| Rhizomes | Low | The underground stem system contains minimal amounts. |
Identification of Ptelatoside B in Diverse Plant Species
While bracken fern is a primary source, analytical studies have identified Ptelatoside B in a variety of other plant species, including several common food crops.
Ptelatoside B has been identified in the aerial parts of Egyptian celery (Apium graveolens L.). In a 2022 study focused on characterizing the polyphenol-enriched extract of celery, researchers utilized Ultra-Performance Liquid Chromatography combined with Electrospray Ionization Time-of-Flight Mass Spectrometry (UPLC/ESI/TOF-MS) to analyze its chemical constituents. Ptelatoside B was listed among the compounds detected through this high-resolution analysis. researchgate.net
| Parameter | Finding |
|---|---|
| Plant Species | Apium graveolens L. (Celery) |
| Plant Part | Aerial Parts |
| Analytical Method | UPLC/ESI/TOF-MS |
| Compound Identified | Ptelatoside B |
Recent phytochemical investigations have confirmed the presence of Ptelatoside B in different species of cinnamon. A 2023 study using Ultra-High-Performance Liquid Chromatography-High-Resolution Mass Spectrometry (UPLC-HRMS) analyzed polyphenol-enriched fractions of cinnamon extracts. nih.gov The analysis identified Ptelatoside B in extracts from the buds and bark of Cinnamomum cassia as well as the bark of Cinnamomum zeylanicum. nih.govresearchgate.net
| Source | Compound Detected | Reference |
|---|---|---|
| Cinnamomum cassia (Buds) | Ptelatoside B | nih.gov |
| Cinnamomum cassia (Bark) | Ptelatoside B | nih.gov |
| Cinnamomum zeylanicum (Bark) | Ptelatoside B | nih.gov |
The presence of Ptelatoside B has also been documented in peach (Prunus persica). A 2019 study investigating the phytochemical differences among 33 Chinese peach cultivars used an untargeted metabolomics approach with UPLC-Q-TOF/MS. mdpi.com In the comprehensive profiling of metabolites, Ptelatoside B was identified as one of the phenolic glycosides present in the pulp of the fruit. mdpi.comresearchgate.net
| Parameter | Finding |
|---|---|
| Plant Species | Prunus persica (L.) Batsch (Peach) |
| Plant Part | Pulp |
| Analytical Method | UPLC-Q-TOF/MS |
| Compound Identified | Ptelatoside B |
An untargeted metabolomic analysis of common bread wheat (Triticum aestivum L.) and durum wheat revealed the presence of Ptelatoside B. The 2024 study aimed to identify mechanisms associated with resistance to the wheat stem sawfly. Researchers identified 48 metabolites that differed significantly between wheat lines, and Ptelatoside B was listed among these distinguishing compounds. nih.govfrontiersin.orgresearchgate.net
Metabolic Pathways and Biological Fate of Ptelatoside B
Metabolomic Profiling of Ptelatoside B in Biological Systems
Table 1: Identification of Ptelatoside B in Biological Matrices
| Source Matrix | Compound Classification | Analytical Method | Significance/Association | Reference Mass (Da) |
| Wheat (various lines) | Phenolic Glycoside | UPLC-MS | Significantly different between specific lines (p < 0.05) nih.govresearchgate.net | Not specified |
| Peach Pulp | Phenolic Glycoside | UPLC-Q-TOF/MS | Significantly different between cultivars (p < 0.05) nih.gov | Not specified |
| Celery Aerial Parts | Phenolic Glycoside | UPLC/ESI/TOF-MS | Identified component mdpi.com | 427.15964 |
| Bracken Fern | p-hydroxystyrene glycoside | Isolation/Synthesis | Isolated compound researchgate.netsenasica.gob.mxcabidigitallibrary.org | Not specified |
Interactions of Ptelatoside B with Microbiota and Associated Metabolic Changes
Research exploring the interplay between biological systems and microbial communities has begun to shed light on potential interactions involving Ptelatoside B. In a study analyzing biliary microbiota and metabolites in patients with Clonorchis sinensis infection, a significant negative correlation was observed between the relative abundance of the bacterial genus Enterococcus and Ptelatoside B levels (r = -0.45, p = 0.00016) frontiersin.orgnih.gov. This finding suggests an inverse relationship, where a lower presence of Enterococcus is associated with higher levels of Ptelatoside B. While this study does not detail the direct metabolic transformation of Ptelatoside B by microbiota, it indicates a correlational link that warrants further investigation into how microbial composition might influence or be influenced by the presence of Ptelatoside B in a biological system.
Table 2: Association of Ptelatoside B with Biliary Microbiota
| Microbial Genus | Ptelatoside B Association | Correlation Coefficient (r) | p-value |
| Enterococcus | Negatively Related | -0.45 | 0.00016 |
Role of Ptelatoside B in Plant Metabolome and Phenotypic Expression
Ptelatoside B plays a role in the plant metabolome, contributing to variations observed in plant phenotypes and biochemical pathways. In studies involving wheat and the stem solidness phenotype, Ptelatoside B was identified as one of the metabolites that varied significantly between different plant lines nih.govresearchgate.net. Its presence was linked to metabolic pathways such as lipid biosynthesis, phosphatidylcholine biosynthesis, and plant defense mechanisms. These pathways are crucial for plant development, response to environmental stresses, and resistance to pests, such as the wheat stem sawfly. The differential expression of Ptelatoside B, alongside other metabolites, suggests its contribution to the genetic basis of these plant traits and responses.
Table 3: Ptelatoside B in Plant Metabolome and Phenotypic Relevance (Wheat)
| Plant System | Associated Phenotype | Metabolomic Finding | Implicated Pathways | Significance |
| Wheat | Stem Solidness / Sawfly Resistance | Significantly different between specific lines; involved in two-way ANOVA analysis | Lipid biosynthesis, Phosphatidylcholine biosynthesis, Plant defense, Phenylpropanoid pathway, Carbohydrate and glycoside biosynthesis | p < 0.05 nih.govresearchgate.net |
Compound List:
Ptelatoside B
Advanced Spectroscopic Characterization and Structural Analysis of Ptelatoside B
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Linkage Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the comprehensive structural elucidation of complex natural products like Ptelatoside B. By analyzing the chemical shifts, coupling constants, and nuclear Overhauser effects, researchers can establish the connectivity of atoms, identify functional groups, and determine the relative and absolute stereochemistry of chiral centers.
For Ptelatoside B, NMR techniques, including one-dimensional (1D) NMR (¹H NMR and ¹³C NMR) and various two-dimensional (2D) NMR experiments (such as COSY, HSQC, HMBC, and NOESY), are instrumental. ¹H NMR provides information on the number and types of protons and their immediate electronic environment, while ¹³C NMR reveals the carbon skeleton. 2D NMR experiments are crucial for establishing through-bond (HMBC, HSQC) and through-space (NOESY) correlations, which are essential for confirming regioselectivity of glycosylation and the precise linkage points between the aglycone and sugar units, as well as the linkages within the disaccharide moiety nih.gov. These detailed spectral analyses allow for the unambiguous assignment of all atoms within the molecule, thereby confirming its proposed structure and stereochemical configuration. While specific NMR data for Ptelatoside B are not detailed in the provided literature snippets, the general application of these techniques for similar glycosides and phenolic compounds underscores their importance in its structural characterization semanticscholar.orgunimib.it.
Mass Spectrometry-Based Approaches for Structural Elucidation and Identification (e.g., UPLC-Q-TOF/MS, HR-LCMS)
Mass spectrometry (MS) techniques, particularly when coupled with liquid chromatography (LC), provide vital information for the identification and structural elucidation of Ptelatoside B. High-Resolution Mass Spectrometry (HRMS), including techniques like UPLC-Q-TOF/MS and HR-LCMS, offers precise mass measurements that allow for the determination of the elemental composition of the compound mdpi.comnih.govtjnpr.orgrsc.orgresearchgate.net.
Table 1: Mass Spectrometry Identification Data for Ptelatoside B
| Compound | Technique | m/z Value | Ion Type | Retention Time (min) | Source |
| Ptelatoside B | UPLC-Q-TOF/MS | 427.15964 | [M-H]⁻ | 2.80 | mdpi.com |
| Ptelatoside B | UPLC/ESI/TOF-MS | 427.15964 | [M-H]⁻ | 12.73 | nih.gov |
| Ptelatoside B | HRMS | 487.1789 | [M-H+HAc]⁻ | N/A | rsc.org |
Note: Retention times and specific ion types may vary based on experimental conditions.
Chromatographic Separation Techniques in Ptelatoside B Research
Chromatographic techniques are fundamental for the isolation, purification, and analysis of Ptelatoside B from complex plant extracts. These methods separate compounds based on their differential interactions with a stationary phase and a mobile phase.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are widely employed for the efficient separation of Ptelatoside B from other co-extracted metabolites semanticscholar.orgmdpi.comnih.govtjnpr.orgresearchgate.netnih.gov. Preparative HPLC, often utilizing reversed-phase C18 columns, is used for purifying larger quantities of the compound, while analytical HPLC and UPLC are used for qualitative and quantitative analysis, as well as in hyphenated techniques like LC-MS. Column chromatography, employing stationary phases such as silica (B1680970) gel or Sephadex LH-20, serves as an initial step for fractionating crude extracts before more refined chromatographic separations semanticscholar.orgtjnpr.org. These techniques ensure the purity of Ptelatoside B for subsequent spectroscopic analysis and biological evaluation.
Table 2: Chromatographic Separation Methods for Ptelatoside B and Related Compounds
| Technique | Stationary Phase | Mobile Phase / Eluent | Flow Rate | Temperature | Detection Method | Purpose | Source |
| HPLC | WATERS 5C18-AR-II | MeOH-H₂O (1:1 v/v) | 1 mL/min | N/A | Differential Refractometer | Separation, Isolation | semanticscholar.org |
| UPLC | ACQUITY HSS T3 | Water with 0.1% formic acid (A) and Acetonitrile with 0.1% formic acid (B) (gradient) | 0.4 mL/min | 40 °C | MS | Separation, Metabolomic Analysis | mdpi.com |
| UPLC/ESI/TOF-MS | N/A | N/A (gradient elution described) | N/A | N/A | ESI-TOF-MS | Identification, Characterization | nih.gov |
| Column Chromatography | Silica Gel | Hexane-Ethyl Acetate gradient; CHCl₃-MeOH mixtures | N/A | N/A | TLC | Initial Fractionation, Isolation | semanticscholar.org |
| Column Chromatography | Sephadex LH-20 | N/A | N/A | N/A | N/A | Fractionation, Isolation | semanticscholar.org |
| Column Chromatography | Various Solvents | n-Hexane, Dichloromethane, Ethyl Acetate, Methanol | N/A | N/A | N/A | Phytoconstituent Separation | tjnpr.org |
Note: "N/A" indicates data not explicitly provided in the source snippets for that specific parameter.
Compound List:
Ptelatoside B
Elaphoside-A
Naringin
Methyl 2,3,4,6-tetra-O-acetyl-α-D-glucopyranoside
Methyl 2,3,4,6-tetra-O-acetyl-β-D-allopyranoside
β-sitosterol
Ergost-5-en-3-ol
Stigmasterol
Diploptene
Aspidinol
Desaspidinol
Ptelatoside-A
Prunacin
Pterosins A, B, C
Pteroside A, B, C
Apiin
Kaempferol 3-(2",6"-di-(E)-p-coumarylglucoside)
Phloridzin
Luteolin 3'-methyl ether 7-malonylglucoside
Procyanidin C1
Procyanidin trimer isomer 1
Procyanidin trimer isomer 2
Procyanidin B1
Procyanidin dimer
Epicatechin-epicatechin-epicatechin
Adenosmoside
Dihydrogalloyl-O-hexoside
Neoreticulatacin A
Cholesteryl-β-D-glucoside
Cyanidin 3-rhamnoside
Caffeic acid methylesterase
Pectin methylesterase
PTELATOSIDE-C
Chemical Synthesis and Structural Modifications of Ptelatoside B and Its Analogues
Synthetic Methodologies for Ptelatoside B and Related Glycosides
The primary method for obtaining Ptelatoside B has been through isolation and purification from natural sources, specifically the bracken fern (Pteridium aquilinum var. latiusculum) medchemexpress.comoup.comresearchgate.netpsu.eduacs.org. The structural elucidation of Ptelatoside B, along with its counterpart Ptelatoside A, was achieved through detailed chemical and spectral analyses, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) oup.comacs.orgcabidigitallibrary.orgresearchgate.netchemfaces.comresearchgate.net.
Biological Activities and Mechanistic Investigations of Ptelatoside B Preclinical and in Vitro Studies
Enzyme Inhibition Profile of Ptelatoside B
Ptelatoside B has been investigated for its potential to modulate the activity of key enzymes involved in metabolic processes.
Alpha-Glucosidase Modulation by Ptelatoside B
Table 1: Ptelatoside B and Alpha-Glucosidase Modulation
| Compound | Classification | Reported Values | Significance in Alpha-Glucosidase Inhibition |
| Ptelatoside B | Phenolic glycoside | 2.80, 2.20E-06, 4.91 | Significantly correlated with inhibitory activity in peach pulp nih.govlichtplant.nl. |
| Peach Cultivars | N/A | IC50: 6.92–42.28 mg FW/mL | Range of inhibitory activity observed nih.govlichtplant.nl. |
Ptelatoside B Involvement in Metabolite-Microbiome Cross-Talk
The intricate relationship between host metabolites and the gut microbiome plays a crucial role in maintaining health and influencing disease states. Research has begun to explore Ptelatoside B's potential involvement in these complex interactions.
One study investigating the biliary microbiota in patients infected with Clonorchis sinensis observed a significant negative correlation between the abundance of Ptelatoside B and the relative abundance of the bacterial genus Enterococcus. Specifically, a lower abundance of Enterococcus was found to be negatively related to Ptelatoside B (r = -0.45, p = 0.00016) nih.gov. This finding suggests that Ptelatoside B may be associated with specific shifts in microbial community composition, hinting at its potential role in the metabolite-microbiome cross-talk within the biliary system. Understanding these associations is vital for deciphering how dietary compounds or host-produced metabolites interact with microbial ecosystems to influence physiological outcomes nih.gov.
Table 2: Metabolite-Microbiome Correlation of Ptelatoside B
| Metabolite | Microbial Genus | Correlation Type | Correlation Coefficient (r) | p-value | Study Context |
| Ptelatoside B | Enterococcus | Negative | -0.45 | 0.00016 | Biliary microbiota in C. sinensis infected patients |
Contribution of Ptelatoside B to Plant Resistance Phenotypes
Plants possess sophisticated defense mechanisms to protect themselves against pests and pathogens. Metabolites play a significant role in these resistance phenotypes. Ptelatoside B has been identified in studies examining plant resistance mechanisms, particularly in wheat.
Table 3: Ptelatoside B in Plant Resistance Phenotypes
| Metabolite | Plant Species/Context | Association with Resistance Phenotype | Significance (p-value) |
| Ptelatoside B | Wheat (resistance to wheat stem sawfly) | Significantly different in lines with early stem solidness phenotype, associated with resistance to WSS frontiersin.orgnih.gov. | < 0.05 |
| Neoreticulatacin A | Wheat (resistance to wheat stem sawfly) | Significantly different in lines with early stem solidness phenotype, associated with resistance to WSS frontiersin.orgnih.gov. | < 0.05 |
| Cholesteryl-beta-D-glucoside | Wheat (resistance to wheat stem sawfly) | Significantly different in lines with early stem solidness phenotype, associated with resistance to WSS frontiersin.orgnih.gov. | < 0.05 |
Compound List:
Ptelatoside B
Chondroitin D-glucuronate
Annuolide E
Enterococcus (Bacterial genus)
Quercetin
Kaempferol
Phloridzin
Neoreticulatacin A
Cholesteryl-beta-D-glucoside
Future Research Trajectories for Ptelatoside B
In-depth Elucidation of Biosynthetic Pathways of Ptelatoside B
A fundamental area of future research is the complete elucidation of the biosynthetic pathway of Ptelatoside B. Understanding how this complex molecule is synthesized in nature is crucial for its sustainable production and for enabling bioengineering approaches.
Key research objectives in this area should include:
Identification of Precursor Molecules: Isotopic labeling studies can be employed to trace the metabolic origins of the different structural moieties of Ptelatoside B. This would likely involve feeding the producing organism with labeled precursors, such as cinnamic acid or benzoic acid derivatives, to determine their incorporation into the final molecule. nih.gov
Discovery of Biosynthetic Genes and Enzymes: A combination of genomic and transcriptomic analysis of the source organism can lead to the identification of the biosynthetic gene cluster responsible for Ptelatoside B synthesis. The functions of the enzymes encoded by these genes can then be characterized through in vitro assays.
Heterologous Expression and Pathway Reconstruction: Once the biosynthetic genes are identified, they can be expressed in a heterologous host, such as Escherichia coli or Saccharomyces cerevisiae. semanticscholar.orgbohrium.comnih.govrsc.org This would not only confirm the function of the identified genes but also provide a platform for the sustainable and scalable production of Ptelatoside B and its derivatives. nih.govnih.govnih.gov
A proposed research workflow for the elucidation of the Ptelatoside B biosynthetic pathway is outlined in the table below.
| Research Step | Methodology | Expected Outcome |
| Precursor Identification | Stable Isotope Labeling Studies | Determination of the primary metabolic pathways contributing to the Ptelatoside B scaffold. |
| Gene Cluster Discovery | Genome Mining and Transcriptomic Analysis | Identification of the candidate biosynthetic gene cluster for Ptelatoside B. |
| Enzyme Functional Characterization | In Vitro Enzymatic Assays | Confirmation of the specific roles of individual enzymes in the biosynthetic pathway. |
| Pathway Reconstruction | Heterologous Expression in a Host Organism | Establishment of a microbial platform for the production of Ptelatoside B. |
Comprehensive Mechanistic Characterization of Ptelatoside B's Biological Activities
Preliminary studies on compounds structurally related to Ptelatoside B suggest a range of potential biological activities. However, a thorough investigation into the specific mechanisms of action of Ptelatoside B is required.
Future research in this area should focus on:
Broad-Spectrum Bioactivity Screening: Ptelatoside B should be screened against a wide array of biological targets to identify its primary activities. This could include assays for anticancer, anti-inflammatory, antioxidant, and antimicrobial properties.
Target Identification and Validation: For any identified bioactivity, the specific molecular target(s) of Ptelatoside B must be identified. Modern chemical proteomics approaches, such as affinity-based probes and activity-based protein profiling, can be powerful tools for this purpose. frontiersin.orgnih.govnih.govcancerbiomed.orgrsc.orgrsc.org
Structure-Activity Relationship (SAR) Studies: A detailed understanding of which parts of the Ptelatoside B molecule are essential for its biological activity is crucial. This can be achieved by systematically modifying different functional groups on the molecule and assessing the impact on its activity. nih.govtandfonline.com
The following table summarizes potential biological activities and the corresponding methodologies for mechanistic elucidation.
| Potential Biological Activity | Screening Method | Mechanistic Elucidation Approach |
| Anticancer | Cell Viability Assays (e.g., MTT) | Target Identification via Chemical Proteomics, Pathway Analysis |
| Anti-inflammatory | Measurement of Inflammatory Cytokines (e.g., ELISA) | Analysis of Signaling Pathways (e.g., NF-κB, MAPK) |
| Antioxidant | Radical Scavenging Assays (e.g., DPPH) | Quantification of Cellular Reactive Oxygen Species (ROS) |
| Antimicrobial | Minimum Inhibitory Concentration (MIC) Assays | Investigation of Effects on Microbial Cell Wall or DNA Synthesis |
Rational Design and Synthesis of Novel Ptelatoside B Analogues for Targeted Bioactivity
With a deeper understanding of Ptelatoside B's structure-activity relationships, the rational design and synthesis of novel analogues with improved therapeutic properties becomes possible. mdpi.comresearchgate.netnih.gov
Key strategies in this area include:
Semi-synthesis and Chemical Modification: The natural Ptelatoside B scaffold can be chemically modified to create a library of derivatives. hilarispublisher.com This could involve altering the glycosylation pattern, modifying the phenolic rings, or introducing new functional groups to enhance potency, selectivity, and pharmacokinetic properties. medicaljournalshouse.comrsc.org
Total Synthesis: The development of a total synthesis route for Ptelatoside B would provide access to larger quantities of the compound and its analogues for further study. scholaris.ca
Glycorandomization: The sugar moiety of Ptelatoside B can be varied to create a range of glyco-analogs. This can have a significant impact on the compound's solubility, stability, and biological activity. acs.orgresearchgate.netnih.gov
The table below presents a hypothetical set of Ptelatoside B analogues and the rationale for their design.
| Analogue | Modification | Design Rationale |
| Ptelatoside B-1 | Removal of a hydroxyl group | To assess the importance of specific hydroxyl groups for bioactivity. |
| Ptelatoside B-2 | Addition of a methyl group | To increase lipophilicity and potentially enhance cell permeability. |
| Ptelatoside B-3 | Replacement of the sugar moiety with a different sugar | To investigate the role of the glycone in target binding and solubility. |
| Ptelatoside B-4 | Introduction of a halogen atom | To potentially enhance binding affinity to the target protein. |
Application of Advanced Omics Technologies in Ptelatoside B Research
The application of advanced omics technologies will be instrumental in gaining a systems-level understanding of the biological effects of Ptelatoside B.
Future research should integrate the following approaches:
Transcriptomics: RNA sequencing can be used to analyze the changes in gene expression in cells or tissues upon treatment with Ptelatoside B. This can provide insights into the cellular pathways that are modulated by the compound.
Proteomics: Proteomic analysis can identify changes in protein expression and post-translational modifications in response to Ptelatoside B. This can help in identifying downstream effectors of the compound's primary target. nih.govfrontiersin.org
Metabolomics: By analyzing the changes in the cellular metabolome, researchers can understand how Ptelatoside B affects metabolic pathways. nih.govnih.govrsc.orgresearchgate.netacs.org
An integrated multi-omics approach, as depicted in the interactive table below, will provide a comprehensive picture of Ptelatoside B's mechanism of action.
| Omics Approach | Data Generated | Potential Insights |
|---|---|---|
| Transcriptomics | Differential Gene Expression | Identification of regulated genes and pathways. |
| Proteomics | Differential Protein Abundance | Discovery of protein targets and downstream signaling events. |
| Metabolomics | Changes in Metabolite Levels | Elucidation of effects on cellular metabolism. |
Translational Potential of Ptelatoside B for Biomedical Applications
Ultimately, the goal of Ptelatoside B research is to translate the fundamental scientific findings into tangible biomedical applications.
The key steps in this translational pathway include:
Preclinical In Vivo Studies: The efficacy of Ptelatoside B and its optimized analogues will need to be evaluated in relevant animal models of disease.
Pharmacokinetic and Toxicological Profiling: A thorough assessment of the absorption, distribution, metabolism, and excretion (ADME) properties, as well as the potential toxicity of Ptelatoside B, is essential for its development as a therapeutic agent.
Formulation and Drug Delivery: The development of suitable formulations to enhance the stability and bioavailability of Ptelatoside B will be critical for its clinical application.
The following table outlines the key stages of preclinical development for Ptelatoside B.
| Development Stage | Key Activities | Primary Objective |
| Lead Optimization | Synthesis and screening of Ptelatoside B analogues. | To identify a lead candidate with optimal potency, selectivity, and drug-like properties. |
| In Vivo Efficacy | Testing the lead candidate in animal models of disease. | To demonstrate the therapeutic potential of the lead candidate. |
| Safety Pharmacology | Evaluation of the effects of the lead candidate on major organ systems. | To identify any potential adverse effects. |
| Toxicology Studies | Assessment of the toxicity of the lead candidate at various doses. | To determine the safety profile of the lead candidate. |
Q & A
Q. How can researchers integrate multi-omics data to elucidate Ptelatoside B’s mechanism of action?
- Methodological Answer : Combine transcriptomics (RNA-seq), proteomics (LC-MS/MS), and metabolomics (NMR) datasets. Use pathway enrichment tools (DAVID, MetaboAnalyst) and network pharmacology models (Cytoscape) to identify synergistic targets .
Ethical & Reproducibility Considerations
Q. What documentation standards ensure reproducibility in Ptelatoside B research?
- Methodological Answer : Follow the Beilstein Journal’s guidelines: report experimental details (e.g., NMR spectrometer frequency, HPLC gradient) in the main text or supplementary materials. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition .
Q. How can conflicting results between in vitro and in vivo studies of Ptelatoside B be addressed?
- Methodological Answer : Investigate pharmacokinetic factors (e.g., bioavailability, metabolism) using LC-MS plasma profiling. Validate in vivo efficacy in multiple animal models (e.g., xenograft vs. chemically induced models) to rule out model-specific artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
